. The hemipentahydrate form transformed completely to the heptahydrate form of pemetrexed disodium .
Pemetrexed disodium hemipentahydrate is a chemotherapeutic agent primarily used in the treatment of certain types of cancer, including non-small cell lung cancer and mesothelioma. It is a folate analog that inhibits multiple enzymes involved in nucleotide synthesis, thereby disrupting DNA and RNA synthesis in rapidly dividing cells. This compound is classified as an antineoplastic agent and belongs to the category of antifolates.
Pemetrexed disodium hemipentahydrate is derived from the compound pemetrexed, which is synthesized through a series of chemical reactions involving various intermediates. The compound is classified under the following categories:
The synthesis of pemetrexed disodium hemipentahydrate involves several steps, typically starting with the preparation of key intermediates.
Pemetrexed disodium hemipentahydrate has a complex molecular structure characterized by multiple functional groups that facilitate its action as an antifolate.
Pemetrexed disodium undergoes various chemical reactions that are critical for its functionality:
The mechanism by which pemetrexed disodium exerts its antitumor effects involves several biochemical pathways:
Studies show that pemetrexed effectively reduces tumor growth in preclinical models by significantly decreasing cellular proliferation markers .
Pemetrexed disodium hemipentahydrate exhibits several notable physical and chemical properties:
Pemetrexed disodium hemipentahydrate is primarily used in oncology:
Research continues into optimizing formulations and delivery methods for pemetrexed disodium to improve patient outcomes and minimize side effects associated with chemotherapy .
The development pathway of pemetrexed disodium forms reflects rigorous optimization for industrial applicability:
Table 1: Evolution of Pemetrexed Disodium Solid Forms
Form Designation | Hydration State | Development Phase | Pharmaceutical Significance |
---|---|---|---|
Heptahydrate (HT-PE) | 7 H~2~O | Initial commercial form (Alimta® lyophilizate) | European Pharmacopoeia standard; hygroscopic |
Hemipentahydrate (HP-PE) | 2.5 H~2~O | Optimized commercial form | Improved crystallinity; reduced hydration-related instability |
Amorphous (AM-PE) | Non-crystalline | Early R&D phase | Production challenges; variable morphology |
Pemetrexed disodium hemipentahydrate serves as a prodrug that undergoes intracellular metabolism to polyglutamated derivatives. These active metabolites simultaneously inhibit three folate-dependent enzymes crucial for nucleotide biosynthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [3] [8]. The disodium salt formulation enhances water solubility (>10 mg/mL) compared to pemetrexed diacid, facilitating intravenous administration. Structural attributes of the hemipentahydrate form directly influence its therapeutic functionality:
Table 2: Enzyme Targets of Pemetrexed Active Metabolites
Enzyme Target | Inhibition Constant (K~i~) | Nucleotide Synthesis Pathway | Biological Consequence |
---|---|---|---|
Thymidylate Synthase | 1.3 nM | dTMP synthesis | Depletion of thymidine nucleotides |
Dihydrofolate Reductase | 7.2 nM | Tetrahydrofolate regeneration | Reduced folate cofactors |
GAR Formyltransferase | 65 nM | Purine de novo synthesis | Impaired ATP/GTP production |
Pemetrexed disodium hemipentahydrate satisfies stringent pharmacopeial specifications as the API in approved therapeutics:
Table 3: Global Pharmacopeial Specifications for Pemetrexed Disodium Hemipentahydrate
Parameter | European Pharmacopoeia | Testing Methodology | Acceptance Criteria |
---|---|---|---|
Identification | Monograph 01/2024:2670 | PXRD | Match reference pattern |
Water Content | Section 2.5.12 | Karl Fischer coulometry | 4.0–4.8% w/w |
Crystallinity | General chapter 5.9 | Differential Scanning Calorimetry | Endotherm at ~134°C |
Polymorphic Purity | General chapter 5.9 | PXRD | No extraneous peaks |
Related Substances | Section 2.2.29 | HPLC | Total impurities ≤1.5% |
The synthesis and quality control of pemetrexed disodium hemipentahydrate remain governed by polymorph-specific patents covering crystalline characterization data and hydration stability profiles. These intellectual property protections emphasize the critical relationship between the compound’s solid-state properties and its pharmaceutical performance in oncological applications.
Table 4: Nomenclature of Pemetrexed Disodium Hemipentahydrate
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | Tetrasodium bis((2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate |
CAS Registry Number | 357166-30-4 |
UNII Code | F4GSH45R4C |
European Pharmacopoeia Reference | Y0002257 |
Common Synonyms | Pemetrexed disodium 2.5 hydrate; Pemetrexed sodium hydrate (2:4:5) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7